molecular formula C16H12ClFN2O B1621109 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole CAS No. 451485-60-2

3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole

Cat. No. B1621109
M. Wt: 302.73 g/mol
InChI Key: VNOSYSKGIXGACZ-UHFFFAOYSA-N
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Description

“3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole” is a chemical compound with the molecular formula C16H12ClFN2O . It is used as a reagent and intermediate in research chemical synthesis .


Molecular Structure Analysis

The molecular structure of “3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole” consists of a pyrazole ring attached to a phenyl ring through an oxygen atom. The phenyl ring is further substituted with a 2-chloro-6-fluorobenzyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.73 g/mol . It is a solid at room temperature . The boiling point is reported to be between 125-127°C .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole have shown promise in anticancer research. For instance, fluoro-substituted benzo[b]pyrans, including derivatives of pyrazole, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Crystal Structure Analysis

The detailed crystal structure analysis of fluorobenzyl- and chlorophenyl-imidazo[2,1-b][1,3,4]thiadiazole derivatives has been conducted, revealing insights into their molecular conformations and interactions. Such analyses are crucial for understanding the relationship between structure and function in drug design and materials science (Banu et al., 2014).

Photoluminescence Quenching

A bichromophoric pyrazoline derivative has exhibited solvent-selective photoluminescence quenching, a phenomenon that could be leveraged in sensor technologies and the study of molecular interactions within various solvent environments (Chibac et al., 2019).

Anti-inflammatory and Analgesic Activities

Research on imidazolyl acetic acid derivatives, including pyrazole-based compounds, has shown significant anti-inflammatory and analgesic activities. These findings could inform the development of new pain management and anti-inflammatory drugs (Khalifa & Abdelbaky, 2008).

Conformational Studies and NBO Analysis

Conformational studies and Natural Bond Orbital (NBO) analysis of specific pyrazole derivatives provide insight into their electronic structure and potential reactivity. Such studies are foundational in the rational design of molecules with desired chemical properties for various applications (Channar et al., 2019).

Safety And Hazards

The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

As a reagent and intermediate in research chemical synthesis, this compound could be useful for the preparation of high-quality, complex compounds . Its future applications will depend on the needs of the research community and the results of ongoing studies.

properties

IUPAC Name

5-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOSYSKGIXGACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382404
Record name 3-[3-(2-Chloro-6-fluorobenzyloxy)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole

CAS RN

451485-60-2
Record name 3-[3-(2-Chloro-6-fluorobenzyloxy)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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